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Compound of Interest

Compound Name:
1-(2-methyl-3-nitrophenyl)-1H-

pyrrole

Cat. No.: B1347714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various

nitrophenyl-pyrrole derivatives, focusing on their structure-activity relationships (SAR) as

antimicrobial and anticancer agents. The information presented is supported by experimental

data from peer-reviewed scientific literature, offering a valuable resource for those involved in

the discovery and development of novel therapeutics.

Unveiling the Therapeutic Potential of Nitrophenyl-
Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous biologically active compounds. The introduction of a nitrophenyl moiety to this

heterocyclic system has been shown to modulate its pharmacological properties, leading to

potent antimicrobial and anticancer activities. Understanding the relationship between the

structural modifications of these compounds and their biological effects is crucial for the rational

design of more effective and selective therapeutic agents.

Comparative Performance: A Data-Driven Analysis
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The following tables summarize the quantitative data from various studies, highlighting the

impact of different substitution patterns on the antibacterial and anticancer activities of

nitrophenyl-pyrrole derivatives.

Antibacterial Activity
The antibacterial efficacy of nitrophenyl-pyrrole derivatives has been evaluated against various

bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to

quantify the antibacterial potency of a compound, with lower values indicating higher activity.

Table 1: Antibacterial Activity (MIC) of Nitrophenyl-Pyrrole Derivatives
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e
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m
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Key SAR Observations for Antibacterial Activity:

The position and number of nitro groups on the pyrrole ring significantly influence

antibacterial activity.

Dinitro-substituted pyrroles (compounds 4 and 5) generally exhibit lower MIC values (higher

potency) against S. aureus compared to their mono-nitro counterparts (compounds 2 and 3).

Specifically, the 3,4-dinitro substitution (compound 4) appears to be the most effective

against both S. aureus and P. aeruginosa.

The N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide scaffold (compound 1) also shows

promising activity against M. tuberculosis.

Anticancer Activity
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Nitrophenyl-pyrrole derivatives have also demonstrated significant cytotoxic effects against

various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify

the in vitro potency of a compound, with lower values indicating greater cytotoxicity.

Table 2: Anticancer Activity (IC50) of Nitrophenyl-Pyrrole Derivatives
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Key SAR Observations for Anticancer Activity:

Similar to the antibacterial activity, the presence of two nitro groups on the pyrrole ring

enhances the anticancer potency.

The 3,4-dinitro derivative (compound 4) consistently shows the lowest IC50 values against

both HCT116 and MCF-7 cell lines, indicating it is the most potent anticancer agent in this

series.

The 5-nitro derivative (compound 3) is more active than the 4-nitro derivative (compound 2),

suggesting the position of the single nitro group is also a critical determinant of activity.

Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific

findings. Below are the methodologies for the key assays cited in this guide.

Antibacterial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.
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Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in

a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth

medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a

turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a

final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

Inoculation and Incubation: The microtiter plates containing the serially diluted compounds

are inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24

hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth (turbidity) is observed.

2. Disk Diffusion Method

This method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as

described for the broth microdilution method.

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial

suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

Application of Disks: Sterile paper disks impregnated with a known concentration of the test

compound are placed on the surface of the inoculated agar plate.

Incubation: The plate is incubated at 37°C for 18-24 hours.

Interpretation: The antibacterial activity is determined by measuring the diameter of the zone

of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone

of inhibition indicates greater susceptibility of the bacterium to the compound.

In Vitro Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
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This colorimetric assay is a standard method for assessing the cytotoxic potential of

compounds on cancer cell lines by measuring cell metabolic activity.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well and the plate is

incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable

cells reduce the yellow MTT to purple formazan crystals.

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

IC50 Determination: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value is then determined as the concentration of the compound that causes a

50% reduction in cell viability.

Visualizing Experimental Processes and
Relationships
Diagrams created using Graphviz provide a clear visual representation of workflows and logical

connections.

General Workflow for Synthesis and Evaluation of
Nitrophenyl-Pyrrole Derivatives
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Caption: General workflow for the synthesis and biological evaluation of nitrophenyl-pyrrole

derivatives.
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Logical Relationship in SAR Studies
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Caption: Logical relationship between chemical structure and biological activity in SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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